molecular formula C20H22ClN3O3 B2732372 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-41-4

1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2732372
CAS No.: 954696-41-4
M. Wt: 387.86
InChI Key: RESAQLUKLYOXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group attached to the urea nitrogen and a pyrrolidin-3-ylmethyl moiety substituted with a 4-ethoxyphenyl group. The pyrrolidinone ring (5-oxopyrrolidin) introduces a lactam structure, which may enhance metabolic stability compared to non-cyclic analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-2-27-16-9-7-15(8-10-16)24-13-14(11-19(24)25)12-22-20(26)23-18-6-4-3-5-17(18)21/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESAQLUKLYOXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate through a cyclization reaction involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a similar nucleophilic substitution reaction, using an ethoxyphenyl halide.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate compound under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, biological activities, and applications of 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea with analogous urea derivatives:

Compound Name (Structure) Key Substituents/Modifications Biological Activity/Application Reference
Target Compound
This compound
- 2-Chlorophenyl (R1)
- Pyrrolidinone with 4-ethoxyphenyl (R2)
Research compound; structural analogs suggest potential kinase or receptor modulation
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) - 4-Ethoxyphenyl (R1)
- Pyrrolidinone with 4-methoxyphenyl (R2)
Research chemical; methoxy vs. ethoxy may alter pharmacokinetics
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea - Chloro-fluoro-phenoxy pyridine core
- 3-Methylurea
Glucokinase activator; improves glucose metabolism
(E)-1-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea - Triazinan-ylidene amino group
- 4-Chlorobenzyl substitution
Analgesic activity; potential CNS applications
1-(2,6-Dichlorpyridin-4-yl)-3-(2-hydroxymethylphenyl)urea (Patent EP 4 121 415 B1) - Dichloropyridine (R1)
- Hydroxymethylphenyl (R2)
Antiepileptic/antipsychotic applications

Key Structural and Functional Insights:

Substituent Effects: Chlorophenyl vs. Ethoxyphenyl: The 2-chlorophenyl group in the target compound may enhance steric hindrance and electron-withdrawing effects compared to 4-ethoxyphenyl analogs. This could influence binding to hydrophobic pockets in target proteins . Pyrrolidinone vs. This may affect solubility and membrane permeability .

Biological Activity Trends :

  • Urea derivatives with electron-deficient aromatic rings (e.g., chlorophenyl, dichloropyridinyl) often exhibit enhanced enzyme inhibition, as seen in glucokinase activators and antiepileptic agents .
  • Polar substituents (e.g., hydroxymethyl, ethoxy) improve water solubility but may reduce blood-brain barrier penetration, as observed in antipsychotic patents .

Pyrrolidinone rings are less prone to metabolic oxidation than piperidine or indole moieties in related compounds (e.g., DMPI, CDFII), suggesting improved stability .

Biological Activity

The compound 1-(2-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22ClN3O2\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}

The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity. The presence of the ethoxyphenyl substituent may enhance lipophilicity, potentially improving membrane permeability.

Research indicates that compounds similar to This compound often interact with specific cellular targets, such as receptors involved in cancer pathways. For instance, the urea moiety can act as a hydrogen bond donor, facilitating interactions with protein targets, including kinases involved in cell proliferation and survival pathways.

Anticancer Activity

A significant body of research has evaluated the anticancer properties of urea derivatives. For example, studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

Compound NameCell LineIC50 (µM)
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
Sorafenib (Control)A5492.12 ± 0.18
Sorafenib (Control)HCT-1162.25 ± 0.71

These results suggest that the compound possesses significant antiproliferative activity comparable to established anticancer agents like Sorafenib .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic rings significantly influence biological activity. Compounds with electron-donating groups tend to exhibit enhanced potency against cancer cell lines due to improved interactions with target proteins.

Study on Antiproliferative Effects

In a study focusing on diaryl urea derivatives, a series of compounds were synthesized and tested for their antiproliferative activity against multiple cancer cell lines including A549 (lung cancer) and HCT-116 (colorectal cancer). The findings revealed that certain structural modifications led to increased potency, highlighting the importance of specific substituents in enhancing biological activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of This compound to various protein targets. These studies demonstrated that the compound could effectively bind to BRAF kinase, suggesting potential as a therapeutic agent in targeting specific oncogenic pathways .

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